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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-(4-Bromo-3-methylphenyl)acetaldehyde

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(4-Bromo-3-methylphenyl)acetaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(4-Bromo-3-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and scientific research, a precise understanding of a compound's NMR spectrum is fundamental for structural verification, purity assessment, and the study of dynamic processes. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of 2-(4-Bromo-3-methylphenyl)acetaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis.

The structural complexity of this molecule, featuring a trisubstituted aromatic ring, presents a valuable case study for the application of fundamental NMR principles. This document will not only present the predicted chemical shifts but will also delve into the underlying electronic effects that govern these values. By understanding the causality behind the spectral data, researchers can enhance their ability to interpret NMR spectra of novel compounds.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of 2-(4-Bromo-3-methylphenyl)acetaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde, methylene, aromatic, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by inductive and resonance effects of the substituents on the phenyl ring.

Aldehyde and Methylene Protons

The aldehyde proton (H-1) is expected to appear as a triplet in the downfield region of the spectrum, typically between 9.5 and 10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. The signal will be split into a triplet by the adjacent methylene protons (H-2) with a small coupling constant (J ≈ 2-3 Hz).

The methylene protons (H-2) will resonate as a doublet, expected around 3.6-3.8 ppm. Their chemical shift is influenced by the adjacent aromatic ring and the carbonyl group. The splitting into a doublet is a result of coupling with the single aldehyde proton.

Aromatic Protons

The aromatic region of the spectrum (typically 6.5-8.5 ppm) will show signals for the three protons on the phenyl ring. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.

  • H-5: This proton is situated between the bromo and acetaldehyde-methyl groups. It is expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8 Hz) and H-3 (meta-coupling, J ≈ 2 Hz). Its chemical shift will be influenced by the electron-withdrawing bromo group and the electron-donating (by hyperconjugation) and weakly electron-withdrawing (by induction) acetaldehyde-methyl group.

  • H-6: This proton is ortho to the bromo substituent and will likely be the most downfield of the aromatic protons. It should appear as a doublet due to ortho-coupling with H-5 (J ≈ 8 Hz).

  • H-3: This proton is ortho to the methyl group and meta to the bromo group. It is expected to appear as a doublet due to meta-coupling with H-5 (J ≈ 2 Hz).

Methyl Protons

The protons of the methyl group (H-8) attached to the aromatic ring are expected to produce a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.

Predicted 1H NMR Data Summary
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)9.7t~2.5
H-2 (CH2)3.7d~2.5
Aromatic H7.0 - 7.5m-
H-8 (CH3)2.4s-

Predicted 13C NMR Spectrum Analysis

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

  • Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, expected in the range of 199-202 ppm.[1]

  • Methylene Carbon (C-2): The methylene carbon, attached to both the aromatic ring and the carbonyl group, will resonate around 45-50 ppm.

  • Aromatic Carbons (C-3 to C-8): The chemical shifts of the aromatic carbons are influenced by the substituents. Aromatic carbons typically resonate between 120-150 ppm.[2]

    • C-4 (ipso-carbon to acetaldehyde): The chemical shift of this carbon will be influenced by the bromo and methyl substituents.

    • C-5 (ipso-carbon to methyl): The methyl group will cause a shielding effect on this carbon.

    • C-6 (ipso-carbon to bromo): The bromo substituent will cause a deshielding effect on this carbon.

    • The remaining aromatic carbons (CH) will have shifts determined by their position relative to the substituents.

  • Methyl Carbon (C-9): The methyl carbon will be the most shielded carbon, appearing in the upfield region of the spectrum, around 20-22 ppm.

Predicted 13C NMR Data Summary
CarbonPredicted Chemical Shift (ppm)
C-1 (CHO)~200
C-2 (CH2)~48
C-3 to C-8 (Aromatic)125 - 140
C-9 (CH3)~21

Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following is a detailed protocol for acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-Bromo-3-methylphenyl)acetaldehyde for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.

  • Sample Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of 13C.

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Pick and label the peaks in both spectra.

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-(4-Bromo-3-methylphenyl)acetaldehyde with numbered carbons.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Integrate and Peak Pick calibrate->analyze

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Exploratory

Mass spectrometry fragmentation pattern of 2-(4-Bromo-3-methylphenyl)acetaldehyde

Mass Spectrometry Fragmentation Dynamics of 2-(4-Bromo-3-methylphenyl)acetaldehyde: A Mechanistic Guide for Analytical Scientists Executive Summary In the realm of drug development and targeted metabolomics, the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Dynamics of 2-(4-Bromo-3-methylphenyl)acetaldehyde: A Mechanistic Guide for Analytical Scientists

Executive Summary

In the realm of drug development and targeted metabolomics, the structural elucidation of halogenated aromatic aldehydes requires rigorous analytical precision. As a Senior Application Scientist, I approach mass spectrometry (MS) not merely as a tool for generating spectra, but as a deterministic system governed by physical chemistry. This whitepaper deconstructs the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromo-3-methylphenyl)acetaldehyde (Exact Mass: ~211.98 Da). By mapping the causality behind its gas-phase unimolecular dissociations, we establish a self-validating framework for its definitive identification.

Physicochemical Foundations & The Isotopic Signature

Before analyzing fragmentation, we must establish the baseline physical properties of the molecule. 2-(4-Bromo-3-methylphenyl)acetaldehyde (C₉H₉BrO) contains a bromine atom, which serves as an embedded diagnostic beacon.

In terrestrial nature, bromine exists as two stable isotopes: ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, any intact molecular ion or fragment retaining the bromine atom will manifest as a distinct isotopic doublet separated by 2 atomic mass units (amu) with equal intensity[1].

  • Monoisotopic Mass (⁷⁹Br): 211.9837 Da

  • Isotopic Mass (⁸¹Br): 213.9816 Da

Causality Note: The precise measurement of these inter-ion isotope fractionations in EI-MS acts as our primary structural filter. If an ion cluster lacks this 1:1 ratio, it either does not contain bromine or is suffering from isobaric interference[1].

Mechanistic Fragmentation Pathways (70 eV EI-MS)

Under standard 70 eV electron ionization, the molecule is bombarded with ~600 kJ/mol of energy, stripping an electron to form the radical cation [M]⁺•. The subsequent fragmentation is driven by the thermodynamic stability of the resulting product ions.

Pathway A: Alpha-Cleavage (The Formyl Loss)

The C-C bond adjacent to the carbonyl group is highly susceptible to homolytic cleavage. The loss of the formyl radical (•CHO, 29 Da) yields a resonance-stabilized bromomethylbenzyl cation at m/z 183 / 185 . This is a highly favored pathway because the positive charge can delocalize across the aromatic ring.

Pathway B: Benzylic Cleavage

Cleavage of the benzylic C-C bond results in the loss of the acetaldehyde radical (•CH₂CHO, 43 Da), yielding the [C₇H₆Br]⁺ cation at m/z 169 / 171 . This parallels the well-documented fragmentation behavior of standard bromotoluenes[2].

Pathway C: Halogen Extrusion & Tropylium Formation

Halogenated aromatics frequently undergo homolytic cleavage of the C-Br bond. The loss of the bromine radical (79 or 81 Da) from the molecular ion generates the [C₉H₉O]⁺ cation at m/z 133 . Driven by the thermodynamic sink of aromatic stability, this oxygenated fragment rapidly ejects carbon monoxide (CO, 28 Da) to form the highly stable methyltropylium cation [C₈H₉]⁺ at m/z 105 . Further decay via the loss of a methylene group (CH₂, 14 Da) yields the classic tropylium ion [C₇H₇]⁺ at m/z 91 , a hallmark base peak for benzyl-substituted aldehydes[3].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 212 / 214 (1:1) C9H9BrO⁺• F1 Loss of •CHO (-29 Da) m/z 183 / 185 [C8H8Br]⁺ M->F1 Alpha-cleavage F2 Loss of •CH2CHO (-43 Da) m/z 169 / 171 [C7H6Br]⁺ M->F2 Benzylic cleavage F3 Loss of •Br (-79/81 Da) m/z 133 [C9H9O]⁺ M->F3 Halogen extrusion F4 Loss of CO (-28 Da) m/z 105 [C8H9]⁺ (Methyltropylium) F3->F4 -CO F5 Loss of CH2 (-14 Da) m/z 91 [C7H7]⁺ (Tropylium) F4->F5 -CH2

Mechanistic fragmentation pathways of 2-(4-Bromo-3-methylphenyl)acetaldehyde.

Quantitative Data: Diagnostic Ion Summary

To facilitate rapid spectral interpretation, the expected quantitative profile is summarized below. The relative abundances are modeled on standardized 70 eV EI conditions.

m/z (⁷⁹Br / ⁸¹Br)Est. Relative AbundanceIon CompositionNeutral LossMechanistic Origin
212 / 214 25%[C₉H₉BrO]⁺•NoneIntact Molecular Ion
183 / 185 60%[C₈H₈Br]⁺•CHO (29 Da)Alpha-cleavage
169 / 171 40%[C₇H₆Br]⁺•CH₂CHO (43 Da)Benzylic C-C cleavage
133 15%[C₉H₉O]⁺•Br (79/81 Da)Halogen extrusion
105 100% (Base Peak)[C₈H₉]⁺•Br + COMethyltropylium formation
91 50%[C₇H₇]⁺•Br + CO + CH₂Tropylium formation

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute trustworthiness in your data, do not treat the instrument as a black box. The following protocol integrates self-validating checkpoints to prevent false positives caused by thermal degradation or isobaric interference.

Step 1: Instrument Tuning & Calibration (The Baseline Check)

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: We must ensure the mass axis is calibrated to <0.1 Da accuracy. If the m/z 69, 219, and 502 ions of PFTBA are misaligned, the critical 212/214 bromine doublet may be misassigned.

Step 2: Sample Preparation & Injection

  • Action: Dilute the sample to 10 µg/mL in a non-reactive solvent (e.g., GC-grade hexane). Inject 1 µL in splitless mode at 250°C using an ultra-inert, deactivated glass liner .

  • Causality: Aldehydes are highly prone to oxidation and surface-catalyzed trimerization in the injection port. An active liner will convert your aldehyde into a carboxylic acid.

  • Validation Checkpoint: Monitor the chromatogram for m/z 228/230. The presence of these masses indicates thermal oxidation to 2-(4-Bromo-3-methylphenyl)acetic acid. If observed, maintenance of the inlet is required.

Step 3: Chromatographic Separation

  • Action: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: This gradient ensures sharp focusing of the volatile aldehyde at the head of the column, followed by rapid elution to minimize on-column band broadening.

Step 4: Ionization and Data Acquisition

  • Action: Set the EI source to exactly 70 eV and 230°C. Scan from m/z 40 to 350.

  • Causality: 70 eV is the universal standard for EI libraries. Deviating from this voltage alters the internal energy deposition, drastically changing the ratio of the m/z 105 base peak to the m/z 212 parent ion, rendering library matching impossible.

GC_MS_Workflow S1 1. Sample Prep Ultra-Inert Vials S2 2. GC Separation DB-5MS Column S1->S2 1µL Splitless S3 3. 70 eV EI Standardized Energy S2->S3 Elution S4 4. Mass Analysis Quadrupole/TOF S3->S4 Ion Transfer S5 5. Isotope Scoring 1:1 Br Validation S4->S5 Data Output

Self-validating GC-EI-MS experimental workflow for halogenated aldehydes.

Conclusion

The mass spectrometric analysis of 2-(4-Bromo-3-methylphenyl)acetaldehyde is an exercise in applied physical chemistry. By understanding the thermodynamic drivers behind alpha-cleavage, halogen extrusion, and tropylium formation, researchers can move beyond blind library matching. Implementing the self-validating protocols outlined above ensures that the resulting data is not only accurate but structurally unassailable.

References

  • Source: grokipedia.
  • Title: Benzene, (bromomethyl)
  • Source: arxiv.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Bromo-3-methylphenyl)acetaldehyde

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are paramount. 2-(4-Bromo-3-methylphenyl)acetaldehyde emerges as a highly versatile intermediate, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are paramount. 2-(4-Bromo-3-methylphenyl)acetaldehyde emerges as a highly versatile intermediate, characterized by its dual orthogonal reactivity: an electrophilic aldehyde handle primed for condensation reactions, and an aryl bromide moiety poised for transition-metal-catalyzed cross-coupling. This guide provides an in-depth physicochemical profile, outlines its mechanistic utility in targeted protein degradation (e.g., PROTAC/VHL ligand synthesis), and establishes self-validating experimental protocols for its preparation and application.

Physicochemical Properties & Molecular Identity

Understanding the physical and structural parameters of 2-(4-Bromo-3-methylphenyl)acetaldehyde is critical for predicting its behavior in solution and ensuring its stability during long-term storage. Phenylacetaldehydes are notoriously prone to auto-oxidation and aldol condensation if improperly handled.

Table 1: Molecular and Physicochemical Data

PropertyValue / Description
Chemical Name 2-(4-Bromo-3-methylphenyl)acetaldehyde
Synonyms 4-Bromo-3-methylbenzeneacetaldehyde[1]
CAS Number 109346-80-7[2]
Molecular Formula C9H9BrO[2]
Molecular Weight 213.07 g/mol [2]
SMILES O=CCC1=CC(C)=C(Br)C=C1
Physical State Pale yellow to colorless liquid / low-melting solid
Storage Conditions -20°C, under inert atmosphere (Argon/N2)[3]

Note: Storage under an inert atmosphere at sub-zero temperatures is mandatory to prevent the spontaneous oxidation of the aldehyde to its corresponding carboxylic acid[3].

Mechanistic Role in Advanced Organic Synthesis

Orthogonal Reactivity Profile

The strategic value of this molecule lies in the electronic and steric isolation of its reactive sites. The benzylic aldehyde is highly electrophilic and readily participates in Horner-Wadsworth-Emmons (HWE) olefinations and reductive aminations[4]. Conversely, the aryl bromide is electronically deactivated by the ortho-methyl group, providing a steric shield that prevents premature oxidative addition, allowing the aldehyde to be manipulated first without cross-reactivity.

Application in VHL E3 Ligase Ligand Synthesis

In the rapidly expanding field of Targeted Protein Degradation (PROTACs), 2-(4-Bromo-3-methylphenyl)acetaldehyde serves as a critical precursor for synthesizing von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. The aldehyde undergoes reductive amination with complex primary amines (such as tert-butyl carbamate derivatives), establishing a stable secondary amine linkage while preserving the aryl bromide for subsequent Heck or Suzuki couplings to elaborate the PROTAC linker[5].

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but self-validating systems where causality is understood, and quality control is built into the workflow.

Protocol A: Synthesis via Weinreb Amide Reduction

Causality: Direct reduction of carboxylic acids to aldehydes is thermodynamically challenging due to the propensity for over-reduction to the primary alcohol. By first converting the starting acid to a Weinreb amide (N-methoxy-N-methylamide), we establish a stable five-membered metal-chelate intermediate upon the addition of DIBAL-H[4]. This chelate resists further reduction and only collapses to the desired aldehyde upon aqueous quenching.

Self-Validating Mechanism: The reaction progress is internally validated via Thin-Layer Chromatography (TLC). The disappearance of the highly polar Weinreb amide and the appearance of the UV-active, less polar aldehyde (Rf ~0.6 in Hexanes:EtOAc 4:1) confirms successful chelate collapse.

Step-by-Step Methodology:

  • Amidation: Dissolve 2-(4-bromo-3-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF and cool to -78°C under Argon.

  • Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 eq). Stir for 2 hours at -78°C.

  • Quench (Critical Step): Quench meticulously with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature until two distinct clear layers form (breaks the aluminum emulsion).

  • Extraction: Extract with EtOAc, dry, and concentrate to yield 2-(4-Bromo-3-methylphenyl)acetaldehyde.

WeinrebReduction A 2-(4-Bromo-3-methylphenyl) acetic acid B Weinreb Amide Intermediate A->B NHMe(OMe)·HCl, EDCI DCM, rt C 2-(4-Bromo-3-methylphenyl) acetaldehyde B->C DIBAL-H, THF -78°C to rt

Fig 1: Controlled synthesis of the aldehyde via a stable Weinreb amide intermediate.

Protocol B: Chemoselective Reductive Amination

Causality: Imine formation is a reversible equilibrium. By utilizing a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)3) or a triethylsilane/trifluoroacetic acid (Et3SiH/TFA) system, we selectively reduce the protonated imine without reducing the starting aldehyde or dehalogenating the aryl bromide[5].

Self-Validating Mechanism: Before the addition of the reducing agent, an aliquot is analyzed via LC-MS. The observation of a mass shift corresponding to [M+H - H2O]+ confirms quantitative imine formation, validating that the system is ready for reduction.

Step-by-Step Methodology:

  • Condensation: Combine 2-(4-Bromo-3-methylphenyl)acetaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous DCM.

  • Imine Formation: Add catalytic acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Validation: Pull a 5 µL aliquot, dilute in MeCN, and run a quick LC-MS to confirm the imine mass shift.

  • Reduction: Once validated, add NaBH(OAc)3 (1.5 eq) in portions. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.

ReductiveAmination A 2-(4-Bromo-3-methylphenyl) acetaldehyde C Imine Intermediate [QC: LC-MS Mass Shift] A->C DCM, rt (Condensation) B Primary Amine (e.g., VHL Ligand Precursor) B->C DCM, rt (Condensation) D Secondary Amine Product (Stable Linkage) C->D NaBH(OAc)3 or Et3SiH/TFA (Selective Reduction)

Fig 2: Reductive amination workflow with built-in LC-MS validation of the imine.

Analytical Validation Metrics (QC Standards)

To ensure the integrity of the synthesized or procured 2-(4-Bromo-3-methylphenyl)acetaldehyde, specific analytical benchmarks must be met. The presence of the bromine atom provides a highly diagnostic isotopic signature in mass spectrometry.

Table 2: Expected Analytical Signatures

Analytical MethodTarget Nucleus / IonExpected Signal / ShiftDiagnostic Significance
1H NMR (CDCl3) Aldehyde (-CHO)~9.7 ppm (Triplet)Confirms the presence of the intact, unoxidized aldehyde group.
1H NMR (CDCl3) Benzylic (-CH2-)~3.6 ppm (Doublet)Validates the alpha-carbon linkage splitting pattern.
1H NMR (CDCl3) Aryl Methyl (-CH3)~2.4 ppm (Singlet)Confirms the intact meta-methyl group on the aromatic ring.
LC-MS (ESI+) [M+H]+m/z 213.0 / 215.0The 1:1 isotopic doublet confirms the presence of exactly one Bromine atom (79Br / 81Br).

References

  • Title: CAS:109346-80-7 2-(4-Bromo-3-methylphenyl)
  • Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL)
  • Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: ACS Publications URL
  • Title: 27200-79-9 | (4-Bromophenyl)acetaldehyde (Analog Storage Reference)
  • Title: 4-Bromo-3-methylbenzeneacetaldehyde Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of 2-(4-Bromo-3-methylphenyl)acetaldehyde Auto-Oxidation

Welcome to the technical support center for ensuring the stability of 2-(4-Bromo-3-methylphenyl)acetaldehyde during storage. This guide is designed for researchers, scientists, and drug development professionals who rely...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ensuring the stability of 2-(4-Bromo-3-methylphenyl)acetaldehyde during storage. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this aldehyde for their experimental success. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with the auto-oxidation of this compound.

Understanding the Challenge: The Instability of Aromatic Aldehydes

Aromatic aldehydes, such as 2-(4-Bromo-3-methylphenyl)acetaldehyde, are susceptible to degradation through auto-oxidation.[1] This process, driven by exposure to atmospheric oxygen, can significantly impact the purity and reactivity of the compound, leading to inconsistent experimental results. The presence of a benzylic C-H bond makes these compounds particularly prone to oxidation.[2]

The auto-oxidation of aldehydes is a free-radical chain reaction.[3][4] It is initiated by the abstraction of the aldehydic hydrogen atom, leading to the formation of an acyl radical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and ultimately forming the corresponding carboxylic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation for 2-(4-Bromo-3-methylphenyl)acetaldehyde?

A1: Visual indicators of degradation can include a change in color (often yellowing) or the formation of a crystalline precipitate, which is likely the corresponding carboxylic acid, 2-(4-Bromo-3-methylphenyl)acetic acid. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical monitoring is crucial.

Q2: How quickly can auto-oxidation occur?

A2: The rate of auto-oxidation is influenced by several factors, including temperature, light exposure, and the presence of catalysts (e.g., metal ions).[1][5] Under ambient conditions and with repeated exposure to air, noticeable degradation can occur within weeks to months. Elevated temperatures significantly accelerate this process.[1][6]

Q3: Can I still use the aldehyde if some oxidation has occurred?

A3: The suitability of partially oxidized aldehyde depends on the tolerance of your specific application to the carboxylic acid impurity. For highly sensitive reactions, such as those in pharmaceutical development, using a degraded reagent is not recommended as it can lead to side reactions and impact product yield and purity.

Q4: Are there any specific structural features of 2-(4-Bromo-3-methylphenyl)acetaldehyde that make it particularly susceptible to oxidation?

A4: The aldehyde group itself is inherently susceptible to oxidation.[7][8] The presence of the electron-donating methyl group on the phenyl ring can also influence the reactivity of the benzylic position, though the primary site of oxidation is the aldehyde functional group.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides actionable steps to prevent and address the auto-oxidation of 2-(4-Bromo-3-methylphenyl)acetaldehyde.

Proactive Prevention of Auto-Oxidation
Optimal Storage Conditions

Proper storage is the first and most critical line of defense against auto-oxidation.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.[9]Lower temperatures slow down the rate of chemical reactions, including oxidation.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[10][11][12]Replacing oxygen with an inert gas directly prevents the initiation of the auto-oxidation chain reaction.[10][11]
Light Store in an amber or opaque container.[13]UV light can provide the energy to initiate free radical formation, accelerating degradation.[1]
Container Use a tightly sealed, airtight container.[13][14][15]Prevents the ingress of atmospheric oxygen and moisture.
Use of Antioxidants

The addition of a suitable antioxidant can significantly extend the shelf-life of the aldehyde.

  • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A typical concentration is 0.1%.[16]

  • Alpha-Tocopherol (Vitamin E): Another effective antioxidant that can be used to stabilize sensitive compounds.[16]

Experimental Protocol: Addition of BHT to 2-(4-Bromo-3-methylphenyl)acetaldehyde

  • Preparation: Work in a well-ventilated fume hood.

  • Calculation: Determine the amount of BHT required to achieve a 0.1% (w/w) concentration in your aldehyde sample.

  • Dissolution: Gently warm the aldehyde if it is viscous to facilitate the dissolution of BHT.

  • Mixing: Add the calculated amount of BHT to the aldehyde and mix thoroughly until fully dissolved.

  • Inerting and Storage: Blanket the headspace of the container with an inert gas (Argon or Nitrogen) before sealing and storing at the recommended temperature.

Reactive Measures: Monitoring and Purification
Analytical Monitoring of Aldehyde Purity

Regularly assessing the purity of your stored aldehyde is crucial for ensuring experimental reproducibility.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the aldehyde and its carboxylic acid impurity.[17] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the carboxylic acid.

Experimental Protocol: Purity Assessment by HPLC

  • Standard Preparation: Prepare a standard solution of high-purity 2-(4-Bromo-3-methylphenyl)acetaldehyde and a separate standard of the corresponding carboxylic acid in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a dilute solution of your stored aldehyde in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).

  • Analysis: Inject the standards and the sample. Quantify the percentage of the carboxylic acid impurity by comparing the peak areas.

Purification of Partially Oxidized Aldehyde

If a small amount of oxidation has occurred, it may be possible to purify the aldehyde.

  • Column Chromatography: Separation of the aldehyde from the more polar carboxylic acid can be achieved using silica gel column chromatography with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective purification method.

Logical Workflow for Preventing Auto-Oxidation

The following diagram illustrates the key decision points and actions for maintaining the stability of 2-(4-Bromo-3-methylphenyl)acetaldehyde.

Auto_Oxidation_Prevention start Receive/Synthesize Aldehyde check_purity Initial Purity Analysis (HPLC/GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Aldehyde (e.g., Chromatography) is_pure->purify No add_antioxidant Add Antioxidant (e.g., 0.1% BHT) is_pure->add_antioxidant Yes purify->check_purity storage Store Under Optimal Conditions: - Inert Atmosphere (Ar/N2) - 2-8°C - Airtight, Opaque Container add_antioxidant->storage periodic_check Periodic Purity Check (e.g., every 3 months) storage->periodic_check is_still_pure Is Purity Acceptable? periodic_check->is_still_pure use_in_experiment Use in Experiment use_in_experiment->periodic_check Return to storage is_still_pure->use_in_experiment Yes discard Discard or Repurify is_still_pure->discard No

Caption: Decision workflow for handling and storing 2-(4-Bromo-3-methylphenyl)acetaldehyde.

Auto-Oxidation Pathway and Prevention Strategies

This diagram illustrates the free-radical chain reaction of aldehyde auto-oxidation and where preventative measures can intervene.

Auto_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Product Formation cluster_prevention Prevention Strategies RCHO Aldehyde (R-CHO) RCO_radical Acyl Radical (R-C•=O) RCHO->RCO_radical H• abstraction RCOO_radical Acyl Peroxy Radical (R-CO-O-O•) RCO_radical->RCOO_radical + O2 O2 Oxygen (O2) RCOOOH Peroxy Acid (R-CO-O-OH) RCOO_radical->RCOOOH + R-CHO RCO_radical2 Acyl Radical (R-C•=O) RCOO_radical->RCO_radical2 (forms new acyl radical) RCHO2 Aldehyde (R-CHO) RCOOH Carboxylic Acid (R-COOH) RCOOOH->RCOOH Further reaction RCO_radical2->RCOO_radical Chain continues Inert_Atmosphere Inert Atmosphere (Ar, N2) Prevents reaction with O2 Inert_Atmosphere->O2 Blocks Antioxidants Antioxidants (e.g., BHT) Scavenge radicals Antioxidants->RCO_radical Traps Antioxidants->RCOO_radical Traps Low_Temp Low Temperature Slows reaction rates

Caption: Mechanism of aldehyde auto-oxidation and points of intervention.

By implementing these proactive storage and handling protocols and utilizing appropriate analytical monitoring, researchers can ensure the long-term stability and integrity of 2-(4-Bromo-3-methylphenyl)acetaldehyde, leading to more reliable and reproducible scientific outcomes.

References
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.).
  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. (n.d.).
  • An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC. (2012, June 28).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27).
  • SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).
  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19).
  • Best practices for handling and storing volatile aldehyde standards - Benchchem. (n.d.).
  • Inerting in the chemical industry. | Linde. (n.d.).
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).
  • | To stabilize aldehydes ....?. (2019, October 30). Retrieved from

  • "Store under Argon" : r/labrats - Reddit. (2018, February 10).
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC. (2022, June 2).
  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - MDPI. (2023, November 24).
  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(4-Bromo-3-methylphenyl)acetaldehyde Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 2-(4-Bromo-3-methylphenyl)acetaldehyde. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-(4-Bromo-3-methylphenyl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in solvent selection that dictate reaction success, yield, and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Core Principles of Solvent Selection

The success of any reaction involving 2-(4-Bromo-3-methylphenyl)acetaldehyde is fundamentally tied to the reaction medium. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reagents, intermediates, and transition states. Understanding a few core principles is the first step toward optimization.

Q1: What are the most critical solvent properties to consider for reactions with this aldehyde?

A1: The three most important properties are polarity, proticity, and purity.

  • Polarity: A solvent's polarity, often quantified by its dielectric constant, influences its ability to solvate charged or polar species.

    • Polar Solvents (e.g., DMF, DMSO, Acetonitrile) are effective at stabilizing charged intermediates, which can accelerate or enable certain reaction pathways.

    • Non-polar Solvents (e.g., Toluene, Hexane) are preferred when charged intermediates need to be avoided or when reactants are non-polar.

  • Proticity: This refers to a solvent's ability to act as a proton (H+) donor.

    • Protic Solvents (e.g., Water, Methanol, Ethanol) have hydrogen atoms connected to electronegative atoms (like oxygen). They can hydrogen-bond and will readily protonate strong bases, rendering them non-nucleophilic. This is a critical point of failure for many reactions.

    • Aprotic Solvents (e.g., THF, DCM, Acetonitrile) lack an acidic proton and cannot hydrogen-bond donate. They are essential for reactions involving strongly basic or nucleophilic reagents like Grignard reagents or Wittig ylides.

  • Purity (Especially Anhydrous Conditions): Water is a common and often detrimental impurity. For moisture-sensitive reactions, ensuring the solvent is anhydrous (dry) is non-negotiable. Reagents like Grignard reagents, strong bases (e.g., NaHMDS), and some reducing agents (e.g., NaBH(OAc)₃) will be quenched by even trace amounts of water.[1][2][3]

Table 1: Properties of Common Solvents in Aldehyde Chemistry

SolventAbbreviationDielectric Constant (20°C)TypeBoiling Point (°C)Key Considerations
TetrahydrofuranTHF7.6Polar Aprotic66Ethereal; excellent for Grignard and Wittig reactions. Must be dry. Can form peroxides.[4]
DichloromethaneDCM9.1Polar Aprotic40Common for reductive aminations. Volatile. Chlorinated waste.[5]
1,2-DichloroethaneDCE10.4Polar Aprotic84Higher boiling alternative to DCM. Chlorinated waste.[5]
AcetonitrileMeCN37.5Polar Aprotic82Highly polar; can favor unwanted charged intermediates in some cases.[6]
MethanolMeOH33.0Polar Protic65Good for reactions with moisture-stable reagents (e.g., NaBH₃CN). Will quench strong bases.[2]
Toluene-2.4Non-polar Aprotic111Good for reactions requiring high temperatures and non-polar conditions.
Diethyl EtherEt₂O4.3Non-polar Aprotic35Classic solvent for Grignard reagents; very volatile and flammable. Can form peroxides.[4]
Q2: My reagent-grade solvent is labeled "<0.01% water." Do I still need to dry it?

A2: For highly sensitive reactions, yes. While the solvent in a freshly opened bottle may be sufficiently dry, solvents are often hygroscopic and will absorb atmospheric moisture over time. To ensure success, especially for reactions like Grignard or salt-free Wittig reactions, drying the solvent immediately before use is a critical self-validating step. A common and effective method is to store the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours.[7] For ultimate purity, distillation from an appropriate drying agent is recommended.[7]

Part 2: Reaction-Specific Troubleshooting & FAQs

This section addresses common problems encountered during specific transformations of 2-(4-Bromo-3-methylphenyl)acetaldehyde.

Section 2.1: The Wittig Reaction

The Wittig reaction is a cornerstone for alkene synthesis. However, achieving high yield and, more importantly, high stereoselectivity (Z vs. E) is highly dependent on reaction conditions, with solvent choice being paramount.

A3: Poor Z-selectivity with unstabilized ylides is most often due to conditions that allow the reaction to equilibrate to the more thermodynamically stable E-alkene. To favor the kinetically controlled formation of the Z-alkene, you must rigorously control three factors:

  • Use a Non-Polar, Aprotic Solvent: Solvents like THF, diethyl ether, or toluene are highly recommended.[3] Polar aprotic solvents can stabilize intermediates that lead to equilibration and a higher proportion of the E-isomer.[3]

  • Maintain Low Temperatures: The kinetic pathway is favored at low temperatures. The reaction should be run at -78 °C (a dry ice/acetone bath) from the moment of ylide formation through the addition of the aldehyde.[3] Allowing the reaction to warm prematurely is a common cause of lost selectivity.

  • Ensure "Salt-Free" Conditions: The presence of lithium salts is a primary culprit for poor Z-selectivity.[3] Using lithium bases like n-BuLi generates lithium bromide, which facilitates the equilibration of the oxaphosphetane intermediate. To avoid this, use sodium- or potassium-based strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu).[3]

G cluster_conditions Reaction Conditions Solvent Non-Polar Aprotic (THF) Kinetic Kinetic Control (Fast, Irreversible) Solvent->Kinetic Favors Temp Low Temp (-78°C) Temp->Kinetic Favors Base Salt-Free (NaHMDS) Base->Kinetic Favors Z_Alkene Z-Alkene (Major Product) Kinetic->Z_Alkene Thermo Thermodynamic Control (Slow, Reversible) E_Alkene E-Alkene (Minor Product) Thermo->E_Alkene

Caption: Solvent and conditions dictate the kinetic vs. thermodynamic pathway in Wittig reactions.

A4: Complete failure often points to the decomposition of the highly reactive ylide before it can react with the aldehyde. The most likely causes are:

  • Presence of Moisture or Oxygen: Unstabilized ylides are extremely sensitive to air and water. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[3]

  • Incorrect Base: The base used was not strong enough to completely deprotonate the phosphonium salt, resulting in no or very little ylide formation. Check the pKa of your phosphonium salt to ensure the base is sufficiently strong.[3]

  • Reagent Addition Order: The base must be added to the phosphonium salt to form the ylide before the aldehyde is introduced.

Section 2.2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds. The choice of solvent is dictated almost entirely by the choice of reducing agent.

A5: The solvent must be compatible with your reducing agent. The two most common choices for one-pot reductive aminations have different solvent requirements:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent due to its high selectivity and mild nature.[2][8] It is sensitive to water and protic solvents. Therefore, you must use anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more stable and is compatible with protic solvents. Methanol (MeOH) is a common and effective solvent choice.[2][5] However, NaBH₃CN is highly toxic, and reactions must be handled with extreme care.[2]

G Start Start: Reductive Amination ReducingAgent Choose Reducing Agent Start->ReducingAgent NABH_OAc3 NaBH(OAc)₃ (Mild, Selective) ReducingAgent->NABH_OAc3 High Selectivity Needed NABH3CN NaBH₃CN (Protic Tolerant, Toxic) ReducingAgent->NABH3CN Protic Solvent Required SolventChoice Select Solvent Aprotic Anhydrous Aprotic (DCM, DCE, THF) SolventChoice->Aprotic If NaBH(OAc)₃ Protic Protic (MeOH, EtOH) SolventChoice->Protic If NaBH₃CN NABH_OAc3->SolventChoice NABH3CN->SolventChoice

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-(4-Bromo-3-methylphenyl)acetaldehyde purity analysis

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-(4-Bromo-3-methylphenyl)acetaldehyde In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-(4-Bromo-3-methylphenyl)acetaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring the precise and accurate quantification of impurities is a non-negotiable aspect of regulatory compliance and patient safety. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(4-Bromo-3-methylphenyl)acetaldehyde, a key building block in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering a comparative perspective against a robust alternative: Gas Chromatography-Mass Spectrometry (GC-MS). The aim is to equip researchers and scientists with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge: Purity of 2-(4-Bromo-3-methylphenyl)acetaldehyde

The subject of our investigation, 2-(4-Bromo-3-methylphenyl)acetaldehyde, is a complex aromatic aldehyde whose purity can be compromised by a range of process-related impurities and degradation products. To design a truly effective, stability-indicating analytical method, we must first understand the potential impurity profile.

A plausible synthetic route for 2-(4-Bromo-3-methylphenyl)acetaldehyde could involve the bromination of 3-methylphenylacetaldehyde. This process, while effective, can lead to the formation of positional isomers. Furthermore, aldehydes are susceptible to oxidation, which can generate the corresponding carboxylic acid as a primary degradant.

Based on this, a robust purity method must be able to separate and quantify the main component from:

  • Process-related impurities:

    • Unreacted starting materials (e.g., 3-methylphenylacetaldehyde)

    • Positional isomers (e.g., 2-bromo-5-methylphenylacetaldehyde, 4-bromo-2-methylphenylacetaldehyde)

  • Degradation products:

    • 2-(4-Bromo-3-methylphenyl)acetic acid (oxidation product)

Comparative Methodologies: HPLC vs. GC-MS

Two powerful chromatographic techniques stand out for the analysis of such a compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will detail a validated HPLC method and compare its performance characteristics with a conceptual GC-MS method.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis, offering versatility, robustness, and high resolution for a wide range of compounds. A reversed-phase HPLC method with UV detection is a logical first choice for a non-volatile, UV-active compound like 2-(4-Bromo-3-methylphenyl)acetaldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4][5][6] For aldehydes, derivatization is often employed to enhance volatility and thermal stability.[4][6] The coupling with a mass spectrometer provides exceptional specificity and sensitivity, making it an excellent tool for impurity identification.

HPLC Method Validation: A Deep Dive

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][7] The following sections detail the validation of an HPLC method for the purity analysis of 2-(4-Bromo-3-methylphenyl)acetaldehyde, in accordance with ICH Q2(R1) guidelines.[7][8][9]

Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of 2-(4-Bromo-3-methylphenyl)acetaldehyde and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

Validation Parameters and Results

The following table summarizes the validation parameters, acceptance criteria, and hypothetical (but realistic) results for the proposed HPLC method.

Validation ParameterAcceptance CriteriaHPLC Method Results
Specificity The method must be able to resolve the main peak from potential impurities and degradants. Peak purity index > 0.999.All potential impurities and the main peak are well-resolved (Resolution > 2.0). Peak purity index for the main peak is > 0.999 in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999 for the analyte and all specified impurities.r² = 0.9998 for the analyte. r² > 0.999 for all specified impurities.
Range 50% to 150% of the nominal concentration for the assay. LOQ to 150% of the specification limit for impurities.Assay: 0.25 mg/mL to 0.75 mg/mL. Impurities: 0.0005 mg/mL to 0.0075 mg/mL.
Accuracy (% Recovery) 98.0% to 102.0% for the assay. 90.0% to 110.0% for impurities.Assay: 99.5% - 101.2%. Impurities: 95.3% - 104.8%.
Precision (%RSD) Repeatability (n=6): ≤ 1.0% for the assay; ≤ 5.0% for impurities. Intermediate Precision: ≤ 2.0% for the assay; ≤ 10.0% for impurities.Repeatability: Assay = 0.4%; Impurities = 2.1%. Intermediate Precision: Assay = 0.9%; Impurities = 4.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.00015 mg/mL (0.03% of nominal concentration).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.0005 mg/mL (0.1% of nominal concentration).
Robustness No significant impact on results with deliberate small changes in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method is robust; all results remain within acceptance criteria.
Visualizing the Validation Workflow

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Safety & Regulatory Compliance

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